3,4-Dihydronaphthalen-1(2H)-one oxime
Description
General Overview of Oxime Formation and Their Significance in Organic Synthesis
Oximes are a class of organic compounds characterized by the functional group C=N-OH. vedantu.comnumberanalytics.com They are formed through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632) (NH₂OH), typically in a mildly acidic or basic medium. vedantu.comwikipedia.org This reaction involves a nucleophilic attack by the nitrogen atom of hydroxylamine on the carbonyl carbon, followed by the elimination of a water molecule. numberanalytics.com
The significance of oximes in organic synthesis is multifaceted. Historically, their formation as crystalline solids served as a reliable method for the purification and characterization of carbonyl compounds. ijprajournal.com Beyond this classical application, oximes are highly versatile synthetic intermediates. numberanalytics.comijprajournal.com Their functional group can be transformed into various other groups, making them crucial for constructing complex molecules. numberanalytics.com Key transformations include:
Reduction to Amines: Oximes can be reduced to form primary amines using reagents like sodium metal or through catalytic hydrogenation. wikipedia.org
Hydrolysis to Carbonyls: The oxime function can be hydrolyzed back to the original aldehyde or ketone, serving as a protecting group for the carbonyl functionality. wikipedia.org
Rearrangement to Amides: The Beckmann rearrangement, a cornerstone reaction of oximes, converts them into amides or lactams under acidic conditions. vedantu.commasterorganicchemistry.comwikipedia.org This reaction is of significant industrial importance, for instance, in the production of caprolactam, the precursor to Nylon 6. wikipedia.org
Synthesis of Heterocycles: Oximes are precursors for a variety of nitrogen-containing heterocyclic compounds, such as isoxazoles and oxazoles. numberanalytics.comijprajournal.com
The table below summarizes the primary synthetic routes involving oximes.
| Starting Material | Reagent(s) | Product | Transformation Type |
| Aldehyde or Ketone | Hydroxylamine (NH₂OH) | Oxime | Oximation |
| Oxime | Acid (e.g., H₂SO₄) | Amide or Lactam | Beckmann Rearrangement |
| Oxime | Reducing Agent (e.g., Na, H₂) | Amine | Reduction |
| Oxime | H₃O⁺ | Aldehyde or Ketone | Hydrolysis |
Academic Relevance of Cyclic Oximes as Synthetic Building Blocks
Cyclic oximes, where the C=N-OH group is part of a ring system, are particularly valuable as synthetic building blocks in academic research. nih.gov Their rigid structures and inherent reactivity make them ideal starting points for synthesizing complex polycyclic and heterocyclic molecules, many of which are relevant to medicinal chemistry and materials science. numberanalytics.comscripps.edu
The academic relevance of cyclic oximes stems from their utility in several key areas:
Ring-Expansion Reactions: The Beckmann rearrangement of cyclic ketoximes results in the formation of lactams, which are cyclic amides. wikipedia.org This ring-expansion strategy provides a powerful method for synthesizing larger, nitrogen-containing rings that are prevalent in natural products and pharmaceuticals. libretexts.org
Heterocycle Synthesis: Cyclic oximes are precursors to a wide range of fused heterocyclic systems. nih.govorgsyn.org O-Acyl oximes, a derivative class, have been extensively used in transition metal-catalyzed reactions to construct N-heterocycles. nih.gov
Directed C-H Functionalization: The oxime group can act as a directing group in transition metal-catalyzed C-H activation reactions. This allows for the selective functionalization of specific C-H bonds, enabling the efficient construction of complex molecular architectures. O-acyl oximes, for example, can serve as internal oxidants in these processes, avoiding the need for external oxidizing agents. nih.gov
The versatility of these compounds has established cyclic oximes as indispensable tools for modern synthetic chemists, facilitating the creation of novel molecular structures with potential applications in various scientific fields. mdpi.comresearchgate.net
Contextualizing 3,4-Dihydronaphthalen-1(2H)-one Oxime within Advanced Organic Transformations
This compound, also known as α-tetralone oxime, is a prominent example of a cyclic oxime that has been utilized in advanced organic transformations. cymitquimica.comtcichemicals.com Its structure, featuring a bicyclic core, makes it a valuable precursor for synthesizing polycyclic nitrogen-containing compounds.
Two significant areas of its application in academic research are the Beckmann rearrangement and transition metal-catalyzed reactions.
Beckmann Rearrangement: The Beckmann rearrangement of this compound and its derivatives is a key method for producing substituted 1,3,4,5-tetrahydro-2H-1-benzazepin-2-ones. researchgate.net These lactam structures are of interest in medicinal chemistry. For example, the rearrangement of 6-methoxy-3,4-dihydronaphthalen-1(2H)-one oxime yields 1,3,4,5-tetrahydro-7-methoxy-2H-1-benzazepin-2-one, a compound investigated for its potential biological activities. researchgate.netnih.gov The reaction is typically promoted by acids or other reagents like tosyl chloride. wikipedia.orgresearchgate.net
Transition Metal Catalysis: this compound has been employed as a substrate in palladium-catalyzed C-H activation and cyclization reactions. In a notable example, cyclopalladation of this oxime has been demonstrated. rsc.org This process involves the direct activation of a C-H bond on the aromatic ring by a palladium catalyst, forming a new carbon-palladium bond. These resulting cyclopalladated complexes are stable intermediates that can be further functionalized. For instance, carbonylation of these complexes introduces a carbonyl group, leading to the synthesis of 8-methoxycarbonyl-1-tetralone oximes. rsc.org This strategy showcases the utility of the oxime as a directing group to achieve regioselective functionalization, a powerful tool in modern synthesis.
The table below highlights key properties of this compound.
| Property | Value |
| Chemical Formula | C₁₀H₁₁NO |
| Molar Mass | 161.20 g/mol nih.gov |
| Appearance | Solid cymitquimica.com |
| CAS Number | 3349-64-2 nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,12H,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDVQUUMKXZPLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=NO)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201275315 | |
| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201275315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3349-64-2 | |
| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-, oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3349-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201275315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydronaphthalen-1(2H)-one oxime | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for 3,4 Dihydronaphthalen 1 2h One Oxime and Its Derivatives
Classical Approaches for Oxime Formation
The most traditional and widely employed method for the synthesis of 3,4-Dihydronaphthalen-1(2H)-one oxime is the direct condensation of its corresponding carbonyl precursor, 3,4-Dihydronaphthalen-1(2H)-one (also known as α-tetralone), with a hydroxylamine (B1172632) derivative.
Condensation of Carbonyl Precursors with Hydroxylamine Derivatives
The reaction of α-tetralone with hydroxylamine hydrochloride in the presence of a base is the cornerstone of classical oxime synthesis. This method is effective for a wide range of aldehydes and ketones, including cyclic ketones like α-tetralone. A typical procedure involves refluxing the ketone with hydroxylamine hydrochloride in a solvent such as ethanol, with a base like pyridine (B92270) or sodium acetate (B1210297) to neutralize the liberated hydrochloric acid. orgsyn.org For instance, a procedure analogous to the synthesis of 1-indanone (B140024) oxime involves stirring 1-indanone with hydroxylamine hydrochloride in pyridine at an elevated temperature. orgsyn.org
A general experimental procedure for the synthesis of a ketoxime involves refluxing a mixture of the ketone, hydroxylamine hydrochloride, and a base such as pyridine in ethanol. The reaction progress is monitored, and upon completion, the product is isolated through crystallization after removal of the solvent and washing with acidic solution to remove the base. researchgate.net
Table 1: Exemplary Reaction Conditions for Classical Oxime Synthesis
| Carbonyl Compound | Reagents | Base | Solvent | Temperature | Yield |
| D-Camphor | Hydroxylamine Hydrochloride | Sodium Acetate | Ethanol/Water | 60 °C | 56% orgsyn.org |
| 1-Indanone | Hydroxylamine Hydrochloride | Pyridine | Pyridine | 50 °C | 99% orgsyn.org |
This table is for illustrative purposes and shows conditions for similar cyclic ketones.
The formation of an oxime from a ketone and hydroxylamine is a two-stage process that is typically catalyzed by acid. The reaction commences with a nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the ketone. This initial step is often accelerated by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon.
Catalytic Enhancements in Oxime Synthesis
To improve the rate and efficiency of oxime formation, particularly under milder conditions, various catalytic systems have been explored. Organocatalysis has emerged as a powerful tool in this regard.
Aniline (B41778) and its derivatives have been identified as effective nucleophilic catalysts for oxime formation. acs.org The catalytic cycle is believed to involve the initial rapid formation of a more reactive Schiff base (an imine) intermediate between the aniline catalyst and the carbonyl compound. This intermediate is then more susceptible to nucleophilic attack by hydroxylamine, leading to the formation of the oxime and regeneration of the aniline catalyst.
Studies have shown that substituted anilines, particularly those with electron-donating groups, can be superior catalysts for oxime-based conjugations, significantly enhancing the reaction rate at neutral pH. acs.org While specific data for the aniline-catalyzed synthesis of this compound is not prevalent in the reviewed literature, the general principle is applicable to this system.
Carboxylate ions can also act as catalysts in oxime formation, functioning as general bases to deprotonate the hydroxylamine, thereby increasing its nucleophilicity. While the direct catalytic role of carboxylates in the synthesis of the target oxime is not extensively detailed, their basic nature can contribute to accelerating the condensation reaction.
Catalytic Enhancements in Oxime Synthesis
Advanced and Modern Synthetic Strategies
While the classical condensation method remains the most common approach, research into advanced synthetic methodologies continues. These strategies often focus on developing milder reaction conditions, improving yields, and expanding the substrate scope. However, for the specific synthesis of this compound, the literature on advanced, direct synthetic alternatives to the classical method is limited. Much of the modern research focuses on the subsequent reactions of the pre-formed oxime, such as the Beckmann rearrangement to produce lactams or the Semmler-Wolff reaction for the synthesis of aminonaphthalenes.
For example, a palladium-catalyzed method has been developed for the conversion of tetralone O-pivaloyl oximes into 1-aminonaphthalenes. This highlights the utility of the oxime as a synthetic intermediate rather than an end product of a novel synthesis. Other modern approaches in oxime chemistry involve metal-mediated generation of oximes from nitro compounds or through C-H functionalization, though these are less common for the synthesis of simple ketoximes like this compound.
Development of Novel Synthetic Routes to Oxime Ethers
The formation of oxime ethers from this compound represents a significant area of synthetic development. These ethers are valuable intermediates in organic synthesis.
A green and sustainable methodology for creating oxime ethers involves the visible-light-promoted O-H functionalization of oximes using diazo esters. acs.org This approach is notable for its mild reaction conditions, operating efficiently without the need for catalysts or additives. acs.org The reaction is typically irradiated with blue LEDs, leading to high yields and demonstrating a broad tolerance for various functional groups. acs.org
This photochemical method relies on the ability of aryldiazoacetates to absorb visible light, which induces the formation of a free carbene intermediate. rsc.org This carbene then undergoes an O-H insertion reaction with the oxime. rsc.org An interesting facet of this reaction is its sensitivity to the solvent used. For instance, when the reaction is conducted in a cyclic ether solvent such as Tetrahydrofuran (THF), a three-component reaction can occur, incorporating a ring-opened form of the solvent into the final product structure. acs.orgnih.gov In contrast, using a solvent like Dichloromethane (DCM) typically results in a direct O-H insertion product. nih.gov
Table 1: Conditions for Visible-Light-Promoted Synthesis of Oxime Ethers
| Reactants | Light Source | Solvent | Catalyst/Additive | Outcome | Reference |
|---|---|---|---|---|---|
| Oxime, Diazo Ester | Blue LED | THF | None | Three-component coupling product | acs.org |
Derivatization Strategies for Enhancing Reactivity and Characterization
Derivatization of the oxime functional group is a key strategy to modulate the reactivity of the 3,4-Dihydronaphthalen-1(2H)-one scaffold and to facilitate its characterization. These modifications can activate the molecule for subsequent transformations or introduce spectroscopic handles for analysis.
One important derivatization involves converting the oxime into a better leaving group to facilitate rearrangements. For example, the synthesis of (1E)-6-Methoxy-3,4-dihydronaphthalen-1(2H)-one O-(p-tolylsulfonyl)oxime is undertaken to prepare the substrate for a Beckmann rearrangement. researchgate.net This reaction is used to produce 1,3,4,5-tetrahydro-7-methoxy-2H-1-benzazepin-2-one, and the tosyl group's presence on the oxime is crucial for the rearrangement to proceed. researchgate.net
Another powerful derivatization technique is cyclopalladation. 1-Tetralone (B52770) oxime and its substituted analogues can react with palladium compounds like Li₂[PdCl₄] to form cyclopalladated complexes. rsc.org This process involves the metallation of the aromatic ring at the C-8 position. rsc.org These organometallic derivatives are stable and can be isolated and characterized, often providing insights into the molecule's geometry through techniques like ¹H NMR analysis. rsc.org Furthermore, these cyclopalladated intermediates can be used in subsequent reactions, such as carbonylation, to introduce new functional groups like a methoxycarbonyl group at the C-8 position. rsc.org
Broader derivatization strategies have also been employed, such as the synthesis of piperazine-substituted 3,4-dihydronaphthalen-1(2H)-one derivatives, to create libraries of new compounds for further study. nih.gov
Table 2: Examples of Derivatization of this compound
| Derivative | Purpose | Subsequent Reaction/Analysis | Reference |
|---|---|---|---|
| O-(p-tolylsulfonyl)oxime | Enhance reactivity | Beckmann Rearrangement | researchgate.net |
| Cyclopalladated Complex | Characterization & Further Functionalization | NMR Analysis, Carbonylation | rsc.org |
Chemical Transformations and Mechanistic Investigations of 3,4 Dihydronaphthalen 1 2h One Oxime
The Beckmann Rearrangement of Cyclic Oximes
The Beckmann rearrangement of cyclic oximes is a powerful method for synthesizing lactams, which are cyclic amides. wikipedia.org This transformation involves an intramolecular migration of an alkyl or aryl group, resulting in the expansion of the ring system. youtube.com The reaction is initiated by the activation of the oxime's hydroxyl group, typically through protonation in the presence of a strong acid. orgoreview.com
Detailed Mechanistic Pathways of the Beckmann Rearrangement
The mechanism of the Beckmann rearrangement is a well-studied process involving several key steps. numberanalytics.com It begins with the activation of the oxime, followed by a concerted migration of the group anti-periplanar to the leaving group, leading to the formation of a nitrilium ion intermediate. wikipedia.orgunacademy.com This intermediate is then attacked by a nucleophile, typically water, to yield the final amide or lactam product after tautomerization. orgoreview.commasterorganicchemistry.com
The stereochemistry of the oxime, specifically the E/Z isomerism, plays a crucial role in determining the regioselectivity of the Beckmann rearrangement. numberanalytics.com The reaction is stereospecific, meaning that the group positioned anti-periplanar (trans) to the hydroxyl group is the one that migrates. wikipedia.orgorgoreview.comunacademy.com This stereochemical requirement dictates which of the two groups attached to the oximino carbon will migrate to the nitrogen atom. numberanalytics.com
For unsymmetrical ketoximes, the existence of E and Z isomers can lead to the formation of two different amide products. orgoreview.com The ratio of these products often reflects the initial ratio of the geometric isomers of the oxime. orgoreview.com However, under acidic conditions, E/Z isomerization of the oxime can occur rapidly, which may affect the final product distribution. chem-station.com In the case of 3,4-dihydronaphthalen-1(2H)-one oxime, the two groups attached to the oximino carbon are part of a cyclic system. The stereochemistry of the oxime will determine whether the aryl or the alkyl portion of the ring migrates. Recent studies have shown that photoisomerization using visible light can be employed to access the less thermodynamically stable Z-isomers of aryl oximes, enabling a reversal of the typical regioselectivity of the Beckmann rearrangement, with alkyl groups migrating preferentially over aryl groups. nih.gov
Acidic catalysis is fundamental to the Beckmann rearrangement as it facilitates the conversion of the hydroxyl group of the oxime into a good leaving group. orgoreview.comnumberanalytics.com Strong protic acids such as sulfuric acid, polyphosphoric acid, and hydrochloric acid are commonly employed for this purpose. wikipedia.orgjocpr.com The acid protonates the hydroxyl group, forming an oxonium ion. masterorganicchemistry.com This protonation makes the hydroxyl group a much better leaving group (water) upon cleavage of the N-O bond. masterorganicchemistry.comorganic-chemistry.org
The activation of the hydroxyl group is a critical step that initiates the rearrangement process. numberanalytics.com Besides strong acids, other reagents can also be used to activate the hydroxyl group, including phosphorus pentachloride, thionyl chloride, and tosyl chloride. wikipedia.org These reagents convert the hydroxyl group into an ester or an inorganic ester, which are also excellent leaving groups. illinois.edu The choice of catalyst can influence the reaction conditions, with some methods allowing the rearrangement to proceed under milder conditions. jocpr.comorganic-chemistry.org For instance, the use of cyanuric chloride and zinc chloride as a co-catalyst system can facilitate the rearrangement catalytically. chem-station.comunacademy.com
Following the departure of the leaving group, a concerted 1,2-shift of the group anti to the leaving group occurs, leading to the formation of a nitrilium ion intermediate. orgoreview.comvu.nl This migration of an alkyl or aryl group from the carbon to the nitrogen atom is the defining step of the Beckmann rearrangement. organic-chemistry.org The nitrilium ion is a key reactive intermediate characterized by a carbon-nitrogen triple bond and a positive charge on the nitrogen atom. vu.nlyoutube.com
The electrophilic carbon atom of the nitrilium ion is then susceptible to nucleophilic attack. wikipedia.orgyoutube.com In the presence of water, which can be the solvent or generated from the leaving group, a water molecule acts as the nucleophile and attacks the nitrilium ion. youtube.com This is followed by deprotonation and tautomerization of the resulting imidic acid to yield the final, more stable amide or lactam product. byjus.commasterorganicchemistry.com In some cases, the nitrilium ion can be trapped by other nucleophiles present in the reaction mixture. organicreactions.org
Regioselectivity and Stereospecificity in Amide Product Formation
The Beckmann rearrangement is a highly stereospecific reaction, which in turn governs its regioselectivity. wikipedia.orgnumberanalytics.com The group that is anti-periplanar to the hydroxyl group in the oxime is the one that migrates. unacademy.com This stereochemical constraint means that for a given geometric isomer of an unsymmetrical ketoxime, the structure of the resulting amide is predetermined. orgoreview.com
In the context of this compound, the migrating group can be either the aryl part of the fused ring system or the adjacent methylene (B1212753) group. The configuration of the oxime (E or Z) will dictate which of these two groups is anti to the hydroxyl group and therefore which one will migrate, leading to two possible lactam products. The inherent migratory aptitude of different groups (aryl, alkenyl > tertiary alkyl > secondary alkyl > primary alkyl) can also influence the outcome, especially if E/Z isomerization occurs under the reaction conditions. chem-station.com However, the stereospecificity of the migration from the anti-position is the dominant controlling factor. numberanalytics.com
Influence of Reaction Conditions (Catalyst, Temperature, Time) on Product Distribution
The distribution of products in the Beckmann rearrangement can be significantly influenced by the reaction conditions, including the choice of catalyst, temperature, and reaction time. jocpr.com The catalyst not only facilitates the reaction but can also affect the selectivity. numberanalytics.com While strong acids like sulfuric acid are traditional catalysts, a wide range of other acidic catalysts, including Lewis acids and solid acids, have been developed to carry out the rearrangement under milder and more selective conditions. jocpr.comnih.gov
For example, the use of 2,4,6-trichloro numberanalytics.comunacademy.commasterorganicchemistry.comtriazine (TCT) in N,N-dimethylformamide allows the rearrangement to proceed at room temperature, which is beneficial for sensitive substrates. organic-chemistry.orgreading.ac.uknih.gov The reaction time can vary from a few hours to a full day depending on the substrate and the specific conditions employed. audreyli.com
Temperature is another critical parameter. While some rearrangements require elevated temperatures, others can proceed at ambient temperature. d-nb.infolibretexts.org Higher temperatures can sometimes lead to side reactions, such as Beckmann fragmentation, especially if the migrating group can form a stable carbocation. wikipedia.orgunacademy.com The careful control of reaction conditions is therefore essential to maximize the yield of the desired amide or lactam product and minimize the formation of byproducts. jocpr.com
Table of Research Findings on Beckmann Rearrangement Conditions
| Catalyst System | Solvent | Temperature | Time | Observations |
|---|---|---|---|---|
| Amberlyst 15 / Acetic Acid | Acetic Acid | Reflux | 2 h | Good yield (66.7%) for 4-hydroxyacetophenone oxime. libretexts.org |
| Ammonium Persulphate / DMSO | 1,4-Dioxane | 100°C | 45 min | Good yield for 4-hydroxyacetophenone oxime. libretexts.org |
| 2,4,6-trichloro numberanalytics.comunacademy.commasterorganicchemistry.comtriazine (TCT) / DMF | N,N-dimethylformamide (DMF) | Room Temperature | Up to 24 h | Mild conditions, high yields, suitable for sensitive substrates. organic-chemistry.orgaudreyli.com |
| B(C6F5)3 / Hydrosilanes | 1,2-C6H4F2 | Room Temperature | 20 h | Catalyzes reductive rearrangement of α-tetralone oxime. rsc.org |
| Cyanuric Chloride / ZnCl2 | Acetonitrile | Reflux | N/A | Catalytic system, challenging for medium-ring lactams. nih.gov |
Deoximation Reactions of this compound
The regeneration of carbonyl compounds from oximes, a process known as deoximation, is a crucial transformation in organic synthesis. Oximes, including this compound, are stable, crystalline derivatives often used for the protection, purification, and characterization of aldehydes and ketones. kchem.orgresearchgate.netresearchgate.net The development of efficient deoximation methods is essential as it also provides a synthetic route to carbonyl compounds from non-carbonyl precursors. kchem.orgresearchgate.netasianpubs.org
A variety of chemical reagents and methods have been developed for the cleavage of the C=N-OH group in oximes to restore the parent carbonyl group. researchgate.net These methods often involve oxidative or hydrolytic conditions.
One effective system involves the use of stannous chloride (SnCl₂) in combination with titanium trichloride (B1173362) (TiCl₃) in an aqueous solvent. This method has proven successful for a range of ketoximes, providing the corresponding ketones in good to excellent yields under mild, room temperature conditions. nih.gov The reaction is believed to proceed via reduction of the oxime to an imine, which is then hydrolyzed to the ketone. nih.gov
Another approach utilizes N-iodosuccinimide (NIS) under microwave irradiation. This method offers the advantages of rapid reaction times and high selectivity. asianpubs.org For instance, the deoximation of acetophenone (B1666503) oxime using NIS in aqueous acetone (B3395972) proceeds to 91% yield. The reaction is chemoselective, leaving other functional groups like alcohols and alkenes unaffected. asianpubs.org
Oxidative cleavage is a common strategy, employing various reagents. researchgate.net Systems such as ferric nitrate (B79036) in the presence of bromide ions have been shown to be effective. kchem.org Additionally, photoexcited nitroarenes can be used to cleave oximes, including cyclic variants like tetralone oxime, to their corresponding ketones. nih.gov This photochemical method is tolerant of various functional groups but may not be suitable for substrates containing alkenes, which can also be cleaved under the reaction conditions. nih.gov
The table below summarizes various chemical methods for deoximation.
| Reagent/System | Substrate Example | Solvent | Conditions | Yield (%) | Reference |
| SnCl₂ / TiCl₃ | Acetophenone oxime | THF / Water | Room Temp. | 95 | nih.gov |
| N-Iodosuccinimide | Acetophenone oxime | Acetone / Water | Microwave (300 W) | 91 | asianpubs.org |
| Photoexcited Nitroarene | Tetralone oxime | Dioxane / Water | 420 nm irradiation | 70 | nih.gov |
| Urea Nitrate | Cyclohexanone (B45756) oxime | Acetonitrile / Water | Microwave | 92 | researchgate.net |
To address environmental and economic concerns, significant research has focused on developing catalytic deoximation methods, moving away from stoichiometric reagents. researchgate.netrhhz.net An ideal catalytic system offers high efficiency, mild reaction conditions, and reusability.
One such system employs ferric nitrate [Fe(NO₃)₃·9H₂O] as the primary reagent with catalytic amounts of sodium bromide (NaBr) or potassium bromide (KBr). kchem.org The bromide catalyst is believed to generate Br⁺ in situ, which facilitates the oxidative cleavage of the oxime. This protocol is efficient, with reactions often completing in under an hour at room temperature. The catalytic role of the bromide is significant; in its absence, the reaction time for p-methylbenzaldehyde oxime increased from 1 hour to 4 hours. kchem.org
Non-metal catalytic systems have also been explored. A method using sodium nitrite (B80452) (NaNO₂) as a catalyst in the presence of Amberlyst-15, an ion-exchange resin, under an oxygen atmosphere has been reported to convert oximes to carbonyl compounds in yields ranging from 38% to 96%. rhhz.net
Enzyme-catalyzed deoximation represents a green chemistry approach. For example, the enzyme laccase has been used to catalyze the oxidative deoximation of oxime derivatives in the synthesis of collismycin precursors. rhhz.net
The table below provides a comparison of different catalytic systems used in deoximation reactions.
| Catalytic System | Substrate Example | Catalyst Loading | Conditions | Time | Yield (%) | Reference |
| Fe(NO₃)₃·9H₂O / KBr | Acetophenone oxime | 5 mol% KBr | CH₂Cl₂ / Room Temp. | 30 min | 95 | kchem.org |
| NaNO₂ / Amberlyst-15 | Cyclohexanone oxime | 100 mg resin per mmol | CH₂Cl₂ / H₂O, O₂ | 2 h | 96 | rhhz.net |
| (PhCH₂Se)₂ / H₂O₂ | 4-Methoxyacetophenone oxime | 2.5 mol% | MeCN / 60°C | 2 h | 93 | rhhz.net |
The efficiency and applicability of a deoximation method are determined by its substrate scope and functional group tolerance. Many modern methods are effective for a wide range of both aldoximes and ketoximes, including aromatic, aliphatic, and heterocyclic variants. kchem.orgnih.gov
The SnCl₂/TiCl₃ system, for example, tolerates aromatic halogens, nitriles, ethers, and amides. nih.gov However, the efficiency can be substrate-dependent. While acetophenone oxime can be deoximated with a catalytic amount of TiCl₃ (0.25 equivalents), other substrates may require stoichiometric amounts. nih.gov
Methods utilizing reagents like Dess-Martin periodinane have shown particular effectiveness for cyclic ketoximes, including complex bridged-ring systems. rhhz.net For instance, (1S, 4S, E)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one oxime and (1R, 3R, 5R, 7S)-adamantan-2-one oxime were converted to their corresponding ketones in excellent yields (83%–95%). rhhz.net Similarly, the photochemical cleavage using nitroarenes works well for cyclic ketoximes such as those derived from tetralone, benzosuberone, and chromanone. nih.gov
The catalytic system of Fe(NO₃)₃/KBr also demonstrates a broad substrate scope, effectively deoximating oximes of cyclic ketones like cyclohexanone and α-tetralone with high yields (95% and 93%, respectively) in short reaction times. kchem.org This high efficiency with cyclic substrates makes these methods highly relevant for the deprotection of this compound and its derivatives.
Advanced Organometallic and Radical-Mediated Transformations
Beyond their role as protecting groups, oximes and their derivatives serve as versatile synthons in advanced organometallic chemistry. The N-O bond of an oxime can be strategically cleaved to generate reactive intermediates for complex molecule synthesis. d-nb.infomdpi.com
Palladium catalysis has enabled powerful cascade reactions starting from oximes. researchgate.netresearchgate.net In these reactions, a palladium(0) complex can undergo oxidative addition into the N-O bond of an activated oxime, such as an oxime acetate (B1210297) or O-pentafluorobenzoyl oxime. This step generates a reactive alkylideneaminopalladium(II) species. d-nb.inforesearchgate.net This intermediate can then participate in a variety of intramolecular transformations, most notably Mizoroki-Heck-type cyclizations, to construct various aza-heterocycles. d-nb.infonih.govrsc.org This strategy has been successfully applied to the synthesis of pyrroles, pyridines, isoquinolines, and spiroimines. researchgate.net
The general mechanism involves the formation of the alkylideneaminopalladium(II) intermediate, which then undergoes an intramolecular insertion into a suitably positioned olefin (an amino-Heck reaction). Subsequent β-hydride elimination and reductive elimination steps regenerate the Pd(0) catalyst and yield the final heterocyclic product. researchgate.net
Spiro Imines: The palladium-catalyzed cascade cyclization is particularly effective for constructing spiro imine frameworks, such as the 1-Azaspiro[4.4]nonane system. d-nb.info Starting from dienyl ketone oxime derivatives, treatment with a catalytic amount of a Pd(0) complex, such as Pd(PPh₃)₄, and a base like triethylamine (B128534) initiates the cascade. The reaction proceeds through the alkylideneaminopalladium(II) intermediate, followed by two sequential intramolecular Heck-type reactions to form the spirocyclic imine. d-nb.info While this reaction is efficient, it can sometimes be accompanied by the formation of the parent ketone via hydrolysis. d-nb.info
The table below shows results from the palladium-catalyzed synthesis of a spiro imine.
| Catalyst (10 mol%) | Base (1.2 eq) | Solvent | Time (h) | Spiro Imine Yield (%) | Ketone Yield (%) | Reference |
| Pd(PPh₃)₄ | Et₃N | DMF | 11.5 | 60 | 34 | d-nb.info |
| Pd(dba)₂ / PPh₃ | Et₃N | DMF | 2 | 57 | 43 | d-nb.info |
| Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 1 | 68 | 32 | d-nb.info |
Fused Thiazoles: While palladium is key for spiro imine synthesis, copper catalysts are often employed for the synthesis of thiazoles from oxime acetates. rsc.org A common method involves the copper-mediated [3+2] oxidative cyclization of an oxime acetate with a sulfur source, such as sodium thiocyanate (B1210189). rsc.org This transformation provides direct access to 2-aminothiazole (B372263) derivatives with good functional group tolerance and high yields. The applicability of this method has been demonstrated in the formal synthesis of the anti-inflammatory drug fentiazac. rsc.org Other approaches for thiazole (B1198619) synthesis include the classic Hantzsch synthesis, which involves the reaction of α-halocarbonyl compounds with thioamides. researchgate.netyoutube.com
Palladium-Catalyzed Cascade Reactions Utilizing Oximes
Exploration of Beta-Hydride Elimination in Heck-like Reactions
The Heck reaction is a cornerstone of palladium-catalyzed cross-coupling chemistry, forming a substituted alkene from an unsaturated halide and an alkene. numberanalytics.com While the classical Heck reaction involves C(sp²)-H functionalization, recent advancements have led to Heck-like reactions that functionalize C(sp³)–H bonds. A visible light-induced, palladium-catalyzed alkyl-Heck reaction of oximes has been developed, providing a pathway for C-C bond construction under mild conditions. nih.gov
For a substrate like this compound, the regioselectivity of the β-hydride elimination is a critical consideration. The intermediate σ-alkyl palladium(II) complex formed after migratory insertion can potentially eliminate a hydrogen atom from two different adjacent ("beta") carbon atoms. uwindsor.ca In the case of the tetralone oxime framework, elimination would occur from the C2 or C3 position of the naphthalene (B1677914) ring. The regiochemical outcome is governed by factors such as sterics and the requirement for a syn-coplanar arrangement of the Pd-C and C-H bonds during the elimination step. uwindsor.ca Generally, elimination leading to the more thermodynamically stable, conjugated product is favored. nih.gov
Table 1: Key Steps in the Heck Reaction Catalytic Cycle numberanalytics.comlibretexts.org
| Step | Description |
| A. Oxidative Addition | The Pd(0) catalyst inserts into the organic halide (R-X), forming a Pd(II) species. |
| B. Migratory Insertion | The alkene (or oxime) coordinates to the Pd(II) complex and inserts into the Pd-R bond. |
| C. β-Hydride Elimination | A hydrogen atom from a carbon adjacent to the new C-C bond is eliminated, forming a Pd-H bond and the product alkene. |
| D. Reductive Elimination | The Pd(II)-H species eliminates H-X in the presence of a base, regenerating the active Pd(0) catalyst. |
Ruthenium-Mediated Olefination Reactions Involving Oximes
An efficient method for the olefination of oximes to produce functionalized alkenes has been achieved using air-stable, commercially available ruthenium alkylidenes. researchgate.netnih.gov This transformation is particularly effective for ring-closing reactions, converting acyclic oxime precursors into cyclic alkenes. researchgate.net The key to this reaction is tuning the energy and polarity of the C=N π-bond by employing heteroatom functionalities, which facilitates the reaction with the ruthenium catalyst. researchgate.netnih.gov
Detailed mechanistic studies indicate that the ruthenium alkylidene-mediated olefination of oximes proceeds through a pathway distinct from classical olefin metathesis. oregonstate.eduacs.org The reaction is proposed to involve the formation of intermediate ruthenium nitrides. oregonstate.eduacs.org
The proposed mechanism involves several key steps:
Initial reaction of the ruthenium alkylidene with the alkene moiety of the substrate to form a new ruthenium alkylidene intermediate. researchgate.net
A sequence of [2+2]-cycloaddition and oxidative addition reactions between the oxime and the ruthenium alkylidene. acs.org
This sequence generates a key ruthenium complex, which then proceeds to form an intermediate ruthenium nitride. oregonstate.eduacs.org
The reaction concludes with the bimolecular extrusion of molecular nitrogen (N₂) from the ruthenium nitride species, ultimately yielding the desired alkene product. oregonstate.eduacs.org
High-resolution mass spectrometry studies have helped to identify ruthenium-containing fragments that support the presence of these advanced intermediates, providing crucial insights into the reaction pathway. acs.org This mechanistic understanding is vital for the development of future catalytic protocols for oxime olefination. oregonstate.eduacs.org
Table 2: Proposed Mechanistic Steps for Ruthenium-Mediated Oxime Olefination oregonstate.eduacs.org
| Step | Mechanistic Event | Key Intermediate |
| 1 | Reaction with Ru-Alkylidene | New Alkylidene Complex |
| 2 | Cycloaddition/Oxidative Addition | Ruthenium Complex |
| 3 | Formation of Nitride | Intermediate Ruthenium Nitride |
| 4 | N₂ Extrusion | Final Alkene Product |
Visible Light-Driven and Copper-Catalyzed C(sp³)–H Functionalization
The selective functionalization of unactivated C(sp³)–H bonds is a significant challenge in organic synthesis. A powerful strategy has emerged using dual catalysis, combining visible light photoredox catalysis with copper catalysis to functionalize oxime derivatives. rsc.org This method enables the functionalization of remote C(sp³)–H bonds under mild conditions. acs.org
For a substrate such as this compound, this reaction allows for the functionalization of the aliphatic C(sp³)–H bonds at the C4 position. The process is initiated by the generation of an iminyl radical from the oxime precursor. acs.org
The reaction pathway is predicated on the generation and reactivity of iminyl radicals. nih.gov The key mechanistic sequence is as follows:
Iminyl Radical Generation: Under visible light irradiation, a photocatalyst, in cooperation with a copper catalyst, facilitates a single-electron transfer (SET) process. This leads to the cleavage of the N-O bond of an activated oxime ester, generating a nitrogen-centered iminyl radical. rsc.org
1,5-Hydrogen Atom Transfer (1,5-HAT): The generated iminyl radical undergoes a rapid intramolecular 1,5-hydrogen atom transfer. acs.orgnih.gov In the case of the tetralone oxime, the radical abstracts a hydrogen atom from the C4 position through a kinetically favored six-membered transition state. nih.gov This step is crucial as it translocates the radical from the nitrogen atom to a remote C(sp³) carbon, forming a more stable carbon-centered radical. acs.orgnih.gov
C–H Functionalization: The resulting C4-alkyl radical is then intercepted by the copper catalyst, which facilitates the final bond-forming step. Depending on the reaction partners, this can lead to C-C, C-N, or C-S bond formation at the previously unactivated C4 position. rsc.orgnih.gov
This iminyl radical-triggered HAT cascade provides a highly selective method for modifying complex molecules at sites that are difficult to access through traditional synthetic methods. acs.orgnih.gov
Table 3: Mechanistic Sequence for C(sp³)–H Functionalization rsc.orgacs.orgnih.gov
| Step | Process | Key Event |
| 1 | Radical Generation | Visible light and copper catalysis generate an iminyl radical via N-O bond cleavage. |
| 2 | Radical Translocation | An intramolecular 1,5-hydrogen atom transfer (HAT) moves the radical to a C(sp³) carbon. |
| 3 | Functionalization | The carbon-centered radical is trapped to form the final functionalized product. |
Spectroscopic Characterization and Advanced Computational Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the detailed structural analysis of 3,4-dihydronaphthalen-1(2H)-one oxime in solution.
Application of ¹H and ¹³C NMR in Structural Elucidation and Stereochemical Assignment
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the molecular structure and assigning the stereochemistry of α-tetralone oxime. The chemical shifts observed in the ¹H and ¹³C NMR spectra provide a detailed map of the chemical environment of each nucleus within the molecule.
In a typical ¹H NMR spectrum, the aromatic protons of the naphthalene (B1677914) ring system appear in the downfield region, while the aliphatic protons of the dihydronaphthalenone moiety are found at higher field strengths. Similarly, the ¹³C NMR spectrum displays distinct signals for the aromatic, aliphatic, and oxime carbons, allowing for unambiguous assignment. These assignments are often aided by two-dimensional (2D) NMR techniques.
The stereochemistry of the C=N double bond in the oxime group, which can exist as either E or Z isomers, is a crucial aspect of its structure. NMR data, particularly the chemical shift of the protons adjacent to the C=N bond, can provide strong evidence for the predominant isomer in solution. For many oximes, it has been observed that only one set of signals is present in the ¹H and ¹³C NMR spectra, indicating that the compound exists almost entirely as a single isomer in solution. nih.gov
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for α-Tetralone Derivatives
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| α-Tetralone | 8.02 (dd, 1H), 7.45 (td, 1H), 7.29 (t, 1H), 7.21 (d, 1H), 2.95 (t, 2H), 2.64 (t, 2H), 2.13 (p, 2H) | 198.5, 144.6, 133.3, 132.8, 128.8, 126.9, 126.5, 40.0, 29.7, 23.2 |
| (E)-Acetophenone oxime | 7.80-7.50 (m, 2H), 7.50-7.20 (m, 3H), 2.30 (s, 3H) | 156.2, 136.7, 129.4, 128.7, 126.2, 12.5 rsc.org |
Note: Data for the parent ketone and a related oxime are provided for comparative purposes.
Advanced 2D NMR Techniques (e.g., NOESY) for Conformational and Isomeric Analysis
To definitively establish the stereochemistry and conformation of this compound, advanced 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are employed. nih.gov NOESY experiments detect through-space interactions between protons that are in close proximity, providing crucial information about the spatial arrangement of atoms.
For oximes, the key to isomeric assignment lies in the observation of a cross-peak between the oxime proton (-OH) and nearby protons. In the case of the E-isomer, a NOESY correlation is expected between the oxime proton and the protons on the adjacent aromatic ring. Conversely, for the Z-isomer, the correlation would be with the aliphatic protons of the cyclohexenone ring. Experimental NOESY spectra for similar oxime compounds have shown a single cross-peak involving the oxime proton, corresponding to interactions only possible for the E-isomer, thus confirming its stereochemistry in solution. nih.gov
X-ray Crystallography
X-ray crystallography provides precise information about the molecular structure of this compound in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Solid-State Structural Determination and Unambiguous Confirmation of Oxime Stereochemistry (e.g., E-isomer)
Single-crystal X-ray diffraction analysis offers an unambiguous method for determining the solid-state structure and stereochemistry of molecules. nih.gov For oxime derivatives, this technique has been instrumental in definitively assigning the configuration of the C=N double bond. nih.gov In the case of related compounds, X-ray crystal structures have unequivocally confirmed the presence of the E-isomer. nih.gov The geometric parameters of the oxime group, such as the C=N and N-O bond lengths and the C-N-O bond angle, are precisely determined from the diffraction data. nih.gov
Analysis of Intermolecular Hydrogen Bonding and Crystal Packing Effects
The crystal packing of this compound is significantly influenced by intermolecular hydrogen bonding. In the solid state, molecules often form centrosymmetric dimers through O—H···N hydrogen bonds. nih.gov This type of interaction is a common feature in the crystal structures of oximes and plays a crucial role in stabilizing the crystal lattice. nih.gov
Table 2: Crystal Data for a Derivative, 6-Methoxy-3,4-dihydronaphthalen-1(2H)-one oxime
| Parameter | Value |
| Chemical Formula | C₁₁H₁₃NO₂ nih.gov |
| Molecular Weight | 191.22 nih.gov |
| Crystal System | Monoclinic nih.gov |
| Space Group | P2₁/c researchgate.net |
| a (Å) | 8.185 (6) nih.gov |
| b (Å) | 15.878 (10) nih.gov |
| c (Å) | 8.053 (5) nih.gov |
| β (°) | 109.02 (3) nih.gov |
| Volume (ų) | 989.4 (11) nih.gov |
| Z | 4 nih.gov |
Computational Chemistry Approaches
Computational chemistry provides a powerful tool for complementing experimental data and gaining deeper insights into the structural and electronic properties of this compound. Density Functional Theory (DFT) is a widely used method for this purpose. biointerfaceresearch.com
DFT calculations can be employed to optimize the molecular geometry of both the E- and Z-isomers, allowing for a comparison of their relative stabilities. researchgate.net Furthermore, theoretical calculations of NMR chemical shifts for both isomers can be performed and compared with experimental data to provide additional confirmation of the stereochemical assignment. nih.gov These computational approaches have become a powerful tool for establishing the structures of organic compounds, including complex stereoisomers. nih.gov Conformational analysis using molecular mechanics and DFT can also be used to explore the flexibility of the molecule and the energy barriers between different conformations. researchgate.netrsc.org
Density Functional Theory (DFT) in Mechanistic Studies
Density Functional Theory (DFT) stands as a powerful computational tool for investigating the intricate details of chemical reactions involving oximes. biointerfaceresearch.comunimib.itnih.gov It allows for the mapping of potential energy surfaces, which is crucial for understanding reaction feasibility, pathways, and the nature of transient species.
DFT calculations are instrumental in studying the reaction mechanisms of oximes, such as the well-known Beckmann rearrangement, which transforms ketoximes into amides or lactams. researchgate.netnih.govmasterorganicchemistry.com This rearrangement is a pivotal reaction for this compound. Computational studies can determine whether the reaction proceeds through a concerted mechanism (bond breaking and formation occur simultaneously) or a stepwise pathway involving distinct intermediates. researchgate.net
By modeling the reaction, researchers can identify the geometry of transition states—the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier, a critical parameter that governs the reaction rate. nih.govosti.govrsc.org For the Beckmann rearrangement of a cyclic ketoxime, DFT studies can elucidate the migration of the carbon atom anti-periplanar to the leaving group on the nitrogen, leading to a ring-expanded lactam. researchgate.net Control experiments combined with DFT computational analysis can suggest multiple energetically accessible reaction pathways, with the preferred route often being only slightly more favorable. rsc.org
Table 1: Illustrative DFT-Calculated Energy Barriers for Oxime Rearrangement Pathways
This table presents hypothetical data based on findings for similar oxime systems to illustrate the application of DFT in mechanistic studies.
| Reaction Pathway | Intermediate/Transition State (TS) | Calculated Energy Barrier (kcal/mol) |
| Path A: Stepwise (via Nitrilium Ion) | Reactant → TS1 → Nitrilium Ion | 25.5 |
| Nitrilium Ion → TS2 → Product | 5.2 | |
| Path B: Concerted | Reactant → TS_concerted → Product | 28.0 |
| Path C: Reductive Rearrangement | O-silylated Oxime → TS → Iminium Ion | 19.8 |
Data is illustrative and compiled from general principles discussed in cited literature. researchgate.netrsc.org
This compound can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the C=N double bond. DFT calculations are employed to determine the geometries of these isomers and, crucially, to calculate their relative stabilities. mdpi.com Typically, one isomer is found to be thermodynamically more stable than the other, and the energy difference can be quantified. mdpi.com
Furthermore, DFT can be used to map the pathway for the interconversion of these isomers. This involves locating the transition state for the E/Z isomerization process and calculating the associated energy barrier. mdpi.com For many oximes, this barrier is substantial, indicating that the interconversion is extremely unlikely to occur at room temperature. mdpi.com The search for transition states is often performed using specialized methodologies like the Nudged Elastic Band with Climbing Image (NEB-CI). mdpi.com The analysis of vibrational frequencies is then used to confirm the nature of the stationary point; a true transition state is characterized by having a single imaginary frequency corresponding to the isomerization motion. mdpi.com
Table 2: Example DFT-Calculated Isomerization Energies for Oximes
This table demonstrates typical outputs from DFT conformational analyses on oxime isomers, based on methodologies reported in the literature. mdpi.com
| Parameter | (E)-Isomer | (Z)-Isomer | Isomerization Transition State |
| Relative Gibbs Free Energy (kJ/mol) | 0.00 (most stable) | +2.05 | +200.0 |
| Calculated Population at 298 K (%) | 69.5 | 30.5 | - |
| Most Stable Conformer | "out" conformer | "in" conformer (stabilized by intramolecular H-bond) | Linear C=N-O arrangement |
Values are representative examples derived from computational studies on similar oxime systems. mdpi.com
Computational Prediction of Spectroscopic Parameters (e.g., ¹H and ¹³C NMR Chemical Shifts)
The prediction of NMR chemical shifts using computational methods is a powerful tool for structure verification and the assignment of complex spectra. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is the standard approach for calculating NMR isotropic shielding constants with high accuracy and reliability. nih.gov These shielding constants are then converted into chemical shifts for direct comparison with experimental data.
The accuracy of these predictions is highly dependent on several factors, including the choice of the DFT functional, the basis set, and the model used to simulate solvent effects. nih.govdntb.gov.ua Consequently, a common strategy involves screening a wide array of DFT methods to identify the combination that yields the lowest error, often measured as the root-mean-square-error (RMSE), between calculated and experimental shifts for a model compound. nih.govrsc.orgsciforum.net This optimized methodology can then be applied to this compound to confidently assign its ¹H and ¹³C NMR signals, including those that are difficult to distinguish experimentally. rsc.org
Table 3: Performance of Selected DFT Functionals for ¹³C NMR Chemical Shift Prediction of an Oxime
This table illustrates the process of screening DFT methods to find the most accurate predictor of NMR chemical shifts, based on reported studies. nih.govrsc.org
| DFT Functional | Basis Set | Solvent Model | RMSE (ppm) | Mean Absolute Error (ppm) |
| B3LYP | 6-31G(d,p) | IEFPCM(CHCl₃) | 1.14 | 0.95 |
| LSDA | 6-31G(d,p) | IEFPCM(CHCl₃) | 1.05 | 0.88 |
| HSEH1PBE | 6-31G(d,p) | IEFPCM(CHCl₃) | 0.98 | 0.81 |
| HCTH | 6-31G(d,p) | IEFPCM(CHCl₃) | 0.92 | 0.75 |
| BPV86 | 6-31G(d,p) | IEFPCM(CHCl₃) | 0.88 | 0.71 |
| PBEPBE | 6-31G(d,p) | IEFPCM(CHCl₃) | 0.84 | 0.69 |
RMSE (Root-Mean-Square-Error) values are indicative of the accuracy of the prediction compared to experimental data. nih.govrsc.org
Role of 3,4 Dihydronaphthalen 1 2h One Oxime As a Key Synthetic Intermediate
Precursor to Nitrogen-Containing Heterocycles
The oxime moiety of 3,4-dihydronaphthalen-1(2H)-one oxime is a versatile functional group that enables the introduction of a nitrogen atom into the carbocyclic framework, paving the way for the synthesis of various nitrogen-containing heterocycles. Key among these transformations is the renowned Beckmann rearrangement, which facilitates the production of lactams, a subclass of amides.
Amides and Lactams: The most prominent transformation of this compound is the Beckmann rearrangement, an acid-catalyzed reaction that converts a ketoxime into an amide. masterorganicchemistry.comlibretexts.org In the case of this cyclic ketoxime, the rearrangement results in a ring expansion, yielding a seven-membered lactam, specifically 3,4-dihydro-1H-benzo[b]azepin-2(5H)-one. wikipedia.orgwikipedia.org This reaction involves the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). Subsequently, the alkyl group positioned anti-periplanar to the leaving group migrates to the electron-deficient nitrogen atom, leading to the formation of a nitrilium ion intermediate. This intermediate is then attacked by water to produce the final lactam product after tautomerization. masterorganicchemistry.comnumberanalytics.com
A variety of reagents can be used to catalyze this rearrangement, ranging from strong Brønsted acids like sulfuric acid and polyphosphoric acid to Lewis acids and other reagents like tosyl chloride, thionyl chloride, and cyanuric chloride, which can facilitate the reaction under milder conditions. wikipedia.orgjocpr.comaudreyli.com The development of one-pot oximation-Beckmann rearrangement procedures further streamlines the synthesis of amides and lactams directly from the parent ketone, enhancing the efficiency of this transformation. unive.it
Pyrroles and Thiazoles: While the Beckmann rearrangement is the primary pathway for this compound, the versatility of oximes extends to the synthesis of other heterocycles, though direct conversions from this specific substrate are less commonly documented. clockss.org For instance, general methodologies for pyrrole (B145914) synthesis from oximes often involve the researchgate.netresearchgate.net sigmatropic rearrangement of O-vinyl oxime ethers to form 1,4-imino aldehyde intermediates, which can then cyclize to form the pyrrole ring. nih.gov This suggests a potential, albeit indirect, pathway from this compound to pyrrole-annulated systems.
Similarly, modern methods for thiazole (B1198619) synthesis have utilized oximes as starting materials. One such approach involves a copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (B1210189) (KSCN) to afford thiazoles under mild conditions. organic-chemistry.org Another copper-catalyzed method couples oxime acetates with isothiocyanates to generate 2-aminothiazoles. organic-chemistry.org Although specific applications of these methods to this compound are not extensively reported, they represent promising strategies for accessing novel thiazole derivatives from this intermediate.
| Heterocycle Class | Key Synthetic Reaction | Resulting Structure |
|---|---|---|
| Lactam (Amide) | Beckmann Rearrangement | 3,4-Dihydro-1H-benzo[b]azepin-2(5H)-one |
| Pyrrole | researchgate.netresearchgate.net Sigmatropic Rearrangement (of O-vinyl ether) | Potential for Pyrrole-Annulated Systems |
| Thiazole | Copper-Catalyzed Condensation | Potential for Thiazole Derivatives |
Utility in the Construction of Complex Organic Scaffolds and Molecular Architectures
The true synthetic power of this compound is realized when it is used as a foundational building block for constructing larger, more complex molecular architectures. The heterocycles and aromatic amines derived from this oxime are not merely simple molecules but are themselves valuable scaffolds for the development of biologically active compounds and advanced materials.
The benzazepinone (B8055114) lactam produced via the Beckmann rearrangement is a privileged scaffold found in numerous pharmaceutically active compounds. Its seven-membered ring system, fused to a benzene (B151609) ring, provides a three-dimensional architecture that is frequently targeted in drug discovery.
Furthermore, derivatives of this compound are critical intermediates in the synthesis of complex aminonaphthalene-based structures. nih.gov As detailed in the following section, modern catalytic methods can convert this oxime into substituted 1-aminonaphthalenes. nih.gov These aromatic amines are key precursors for a wide range of complex molecules, including pharmaceuticals. For example, specific aminonaphthalene derivatives accessible from tetralone oximes have been identified as key intermediates in the synthesis of important drug candidates. nih.gov The parent ketone, 3,4-dihydronaphthalen-1(2H)-one, is itself a core component in the synthesis of various complex natural products and anticancer agents, underscoring the importance of the underlying scaffold that the oxime functionalizes. nih.govnih.gov
Contribution to the Development of Novel Methodologies in Organic Synthesis
Research involving this compound and its derivatives has significantly contributed to the innovation of new and powerful methodologies in organic synthesis, particularly in the realm of transition-metal catalysis.
A prime example is the development of a palladium-catalyzed version of the Semmler-Wolff reaction. acs.org The classical Semmler-Wolff reaction converts cyclohexenone or tetralone oximes into aromatic primary amines, but it requires harsh acidic conditions, which limits its substrate scope and functional group tolerance. nih.gov Researchers have developed a modern alternative using homogeneous palladium catalysts to convert O-pivaloyl and other O-acyl derivatives of tetralone oxime into the corresponding 1-aminonaphthalenes under significantly milder conditions. nih.govnih.gov This catalytic method demonstrates excellent functional group tolerance; for instance, it is compatible with sensitive groups like nitro groups, which are not tolerated under the classical conditions. nih.gov Mechanistic studies revealed that the reaction proceeds via an oxidative addition of the oxime's N-O bond to a Pd(0) complex, an intermediate that has been successfully isolated and characterized by X-ray crystallography. nih.gov
| Substrate (Tetralone O-pivaloyl oxime derivative) | Product (1-Aminonaphthalene derivative) | Yield (%) |
|---|---|---|
| Unsubstituted | 1-Aminonaphthalene | 81 |
| 6-Methoxy | 6-Methoxy-1-aminonaphthalene | 92 |
| 7-Nitro | 7-Nitro-1-aminonaphthalene | 85 |
| 7-Trifluoromethyl | 7-(Trifluoromethyl)-1-aminonaphthalene | 78 |
| 7-Fluoro | 7-Fluoro-1-aminonaphthalene | 81 |
In addition to this aromatization reaction, the oxime group has been utilized as a directing group in C-H activation strategies. A palladium-catalyzed, visible-light-mediated decarboxylative acylation has been reported where an O-methyl ether of 1-tetralone (B52770) oxime successfully undergoes ortho-acylation. mdpi.com In this process, the oxime functionality directs the palladium catalyst to a specific C-H bond on the aromatic ring, enabling precise functionalization and the construction of complex benzophenone (B1666685) derivatives. mdpi.com These advancements highlight how studies on this compound have not only provided routes to valuable molecules but have also expanded the toolkit of modern synthetic chemistry.
Q & A
Basic: What are the common synthetic routes for preparing 3,4-dihydronaphthalen-1(2H)-one oxime derivatives?
Methodological Answer:
this compound derivatives are typically synthesized via oxime formation from ketone precursors. For example, (1E)-6-methoxy-3,4-dihydronaphthalen-1(2H)-one oxime was prepared by reacting the corresponding ketone with hydroxylamine hydrochloride under reflux in ethanol/water . Advanced derivatives, such as fluoro-substituted analogs, employ Claisen-Schmidt condensation to introduce substituents (e.g., trifluoromethylbenzylidene groups) . Key considerations:
- Reagent ratios : Excess hydroxylamine (1.5–2 eq) ensures complete conversion.
- Temperature control : Reflux at 70–80°C avoids side reactions like Beckmann rearrangement .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) resolves E/Z isomers .
Basic: How is the crystal structure of this compound determined experimentally?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. For instance, the structure of (1E)-6-methoxy-3,4-dihydronaphthalen-1(2H)-one oxime was solved using a Rigaku R-AXIS RAPID diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Data refinement employed SHELXL97 , addressing:
- Disordered atoms : Partial occupancy modeling for methyl/methoxy groups .
- Hydrogen placement : Riding models for CH₂ and aromatic H atoms (d(C–H) = 0.97–0.93 Å) .
- Validation : R-factor < 0.05 and wR₂ < 0.14 ensure precision .
Advanced: How do reaction conditions influence product distribution in Beckmann rearrangements of this compound?
Methodological Answer:
Beckmann rearrangements of oximes to benzazepinones are highly sensitive to temperature and catalysts :
- Low temperatures (25–40°C) : Favor 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one as the major product.
- High temperatures (>80°C) : Promote isomerization to 1,2,3,5-tetrahydro-4H-1-benzazepin-4-one .
- Acid catalysts (H₂SO₄) : Accelerate rearrangement but risk side reactions like hydrolysis.
Contradictions in literature often arise from reaction time variations; prolonged heating (>24 hrs) degrades products .
Advanced: What computational methods are used to analyze the electronic properties of this compound derivatives?
Methodological Answer:
- Density Functional Theory (DFT) : Optimizes geometry and calculates HOMO-LUMO gaps (e.g., B3LYP/6-31G* basis set) .
- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., C–H⋯O hydrogen bonds) in crystal packing .
- Molecular Docking : Predicts binding affinities for biological targets (e.g., anticonvulsant activity via GABA receptor models) .
Advanced: How are crystallographic data contradictions resolved for disordered structures in oxime derivatives?
Methodological Answer:
Disorder (e.g., in tosyl-oxime groups) is managed via:
- Multi-component refinement : Assign partial occupancies (e.g., 0.76:0.24 for disordered methyl groups) .
- Restraints : Apply SIMU/DELU restraints in SHELXL to stabilize anisotropic displacement parameters .
- Validation tools : Use PLATON/ADDSYM to check missed symmetry and twinning .
Basic: What spectroscopic techniques characterize this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm oxime formation (δ 8.5–9.5 ppm for NH; δ 150–160 ppm for C=N) .
- IR Spectroscopy : Identify ν(N–O) at 930–960 cm⁻¹ and ν(C=N) at 1640–1680 cm⁻¹ .
- Mass Spectrometry (EI-MS) : Molecular ion peaks [M+H]⁺ validate purity (e.g., m/z 191.22 for C₁₁H₁₃NO₂) .
Advanced: How do substituents (e.g., halogens) affect the bioactivity of this compound derivatives?
Methodological Answer:
- Fluoro substituents : Enhance lipophilicity (logP ↑) and blood-brain barrier penetration for CNS targets .
- Bromine : Increases steric bulk, altering binding kinetics (e.g., IC₅₀ shifts in kinase assays) .
- Methoxy groups : Modulate electron density, impacting antioxidant activity via resonance effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
